molecular formula C24H23N3O2 B3015264 1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea CAS No. 1170836-75-5

1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea

Cat. No.: B3015264
CAS No.: 1170836-75-5
M. Wt: 385.467
InChI Key: IFCALWZLRIJIRZ-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzhydryl group and an oxoindoline moiety, which are linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea typically involves the reaction of benzhydrylamine with an isocyanate derivative of 1-ethyl-2-oxoindoline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme can be represented as follows:

[ \text{Benzhydrylamine} + \text{Isocyanate derivative of 1-ethyl-2-oxoindoline} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Catalysts may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The urea group can participate in substitution reactions, leading to the formation of new derivatives with modified properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to the modulation of biological pathways. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea is unique due to its specific combination of benzhydryl and oxoindoline moieties, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate biological pathways sets it apart from other similar compounds.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject for further research and development.

Properties

IUPAC Name

1-benzhydryl-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-2-27-21-14-13-20(15-19(21)16-22(27)28)25-24(29)26-23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,23H,2,16H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCALWZLRIJIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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